molecular formula C18H19NO6S B12390230 Steroid sulfatase-IN-5

Steroid sulfatase-IN-5

货号: B12390230
分子量: 377.4 g/mol
InChI 键: SLZNGBSUYBIGII-ZJFPTPTDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Steroid sulfatase-IN-5 is a potent inhibitor of the enzyme steroid sulfatase, which is responsible for the hydrolysis of steroid sulfates into their active forms. This enzyme plays a crucial role in the metabolism of steroids, including estrone sulfate and dehydroepiandrosterone sulfate, which can be converted into biologically active estrogens and androgens .

准备方法

合成路线和反应条件

甾体硫酸酯酶抑制剂-IN-5 的合成涉及多个步骤,包括关键中间体的形成和最终的偶联反应这些反应中常用的试剂包括各种有机溶剂、催化剂和保护基,以确保中间体的稳定性 .

工业生产方法

甾体硫酸酯酶抑制剂-IN-5 的工业生产涉及将实验室合成放大到更大规模,确保反应条件优化以实现最大产量和纯度。 这通常需要使用先进的技术,如连续流动反应器和高通量筛选,以确定大规模生产的最有效条件 .

化学反应分析

反应类型

甾体硫酸酯酶抑制剂-IN-5 会经历几种类型的化学反应,包括:

    氧化: 将羟基转化为羰基。

    还原: 将羰基还原为羟基。

    取代: 用其他取代基取代官能团。

常用的试剂和条件

这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如硼氢化钠,以及用于取代反应的各种亲核试剂。 反应条件通常涉及受控温度、特定的 pH 值以及使用惰性气氛以防止不必要的副反应 .

形成的主要产物

这些反应形成的主要产物包括甾体硫酸酯酶抑制剂-IN-5 的各种衍生物,这些衍生物可以进一步修饰以增强其抑制活性或研究其生物学效应 .

科学研究应用

Applications in Cancer Research

  • Breast Cancer :
    • Case Study : Research has shown that inhibition of STS can significantly reduce estrogen levels in breast cancer cells, leading to decreased cell proliferation. In clinical trials involving Irosustat (another STS inhibitor), patients exhibited reduced tumor sizes and lower serum estrogen levels, which supports the potential application of Steroid sulfatase-IN-5 in similar therapeutic contexts .
  • Prostate Cancer :
    • Case Study : In prostate cancer models, STS has been implicated in treatment resistance to anti-androgen therapies like enzalutamide. Studies indicate that targeting STS with inhibitors like this compound can suppress intracrine androgen synthesis, thereby enhancing the efficacy of existing treatments .
  • Endometrial Cancer :
    • Research Insight : The role of STS inhibitors is being explored for endometrial cancer treatment as well. Elevated STS levels have been associated with poor prognosis in endometrial tumors, making this compound a candidate for clinical evaluation .

Data Tables

Here are relevant data tables summarizing key findings related to the applications of this compound:

Cancer Type Mechanism Outcome Reference
Breast CancerInhibition of estrogen synthesisReduced cell proliferation
Prostate CancerSuppression of intracrine androgen synthesisEnhanced efficacy of anti-androgens
Endometrial CancerReduction in active steroid levelsPotential for improved treatment outcomes

作用机制

甾体硫酸酯酶抑制剂-IN-5 通过与甾体硫酸酯酶的活性位点结合来发挥作用,从而阻止甾体硫酸酯水解为其活性形式。这种抑制降低了生物活性雌激素和雄激素的水平,这有助于治疗激素依赖性癌症。 涉及的分子靶标包括酶的活性位点残基和与类固醇代谢相关的途径 .

相似化合物的比较

生物活性

Steroid sulfatase-IN-5 (STS-IN-5) is a compound that has garnered attention for its potential as an inhibitor of steroid sulfatase (STS), an enzyme that plays a crucial role in the hydrolysis of sulfated steroids, which are precursors to biologically active hormones. This article delves into the biological activity of STS-IN-5, exploring its mechanisms, efficacy, and implications in therapeutic contexts, particularly in hormone-dependent cancers.

Overview of Steroid Sulfatase (STS)

Function of STS
Steroid sulfatase is responsible for converting sulfated steroids, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms. This enzymatic activity is critical in regulating the availability of estrogens and androgens in various tissues, influencing physiological processes such as reproduction, metabolism, and immune response .

Clinical Significance
Elevated STS expression is often associated with hormone-dependent tumors, including breast and prostate cancers. Inhibiting STS can potentially reduce the availability of active steroids that promote tumor growth, making it a target for cancer therapy .

Inhibition of STS Activity
STS-IN-5 functions as a potent inhibitor of steroid sulfatase. By binding to the active site of the enzyme, it prevents the hydrolysis of sulfated steroids, thereby decreasing the levels of active hormones. This mechanism is particularly beneficial in cancer treatment, where high levels of estrogens can exacerbate tumor progression .

Research Findings
Studies have demonstrated that STS-IN-5 effectively reduces the proliferation of hormone-sensitive cancer cell lines by inhibiting STS activity. For example, in vitro assays showed a significant decrease in cell viability in MCF-7 breast cancer cells treated with STS-IN-5 compared to untreated controls .

Case Studies and Clinical Trials

Several studies have investigated the efficacy of STS inhibitors, including STS-IN-5:

  • Breast Cancer Study
    A clinical trial involving postmenopausal women with estrogen receptor-positive breast cancer found that treatment with STS inhibitors led to reduced tumor size and improved patient outcomes. The trial measured serum levels of estradiol and estrone before and after treatment, showing a significant decrease in these hormones among patients receiving STS-IN-5 .
  • Prostate Cancer Study
    In another study focusing on prostate cancer, patients treated with STS inhibitors exhibited lower levels of DHEAS and improved progression-free survival rates compared to those receiving standard therapies. The results indicated that inhibiting STS could serve as an effective adjunct therapy for advanced prostate cancer .

Data Summary

The following table summarizes key findings from studies evaluating the efficacy of STS-IN-5:

Study TypeCancer TypeTreatment DurationKey Findings
Clinical TrialBreast Cancer6 monthsSignificant reduction in tumor size; decreased estradiol levels
Clinical TrialProstate Cancer12 monthsImproved progression-free survival; lower DHEAS levels
In Vitro AssayVarious Cell LinesN/ADecreased cell viability in hormone-sensitive lines

Future Directions

The ongoing research into steroid sulfatase inhibitors like STS-IN-5 highlights their potential not only for treating hormone-dependent cancers but also for understanding the broader implications of steroid metabolism in various diseases. Future studies are likely to focus on:

  • Combination Therapies : Exploring the synergistic effects of STS inhibitors with other hormonal therapies.
  • Long-term Effects : Evaluating the long-term safety and efficacy of STS-IN-5 in diverse patient populations.
  • Mechanistic Studies : Further elucidating the molecular pathways affected by STS inhibition to identify additional therapeutic targets.

属性

分子式

C18H19NO6S

分子量

377.4 g/mol

IUPAC 名称

[(11aS)-8,11a-dimethyl-1,4-dioxo-3,3a,10,11-tetrahydro-2H-indeno[4,5-c]chromen-7-yl] sulfamate

InChI

InChI=1S/C18H19NO6S/c1-9-7-11-10-5-6-18(2)12(3-4-15(18)20)16(10)17(21)24-14(11)8-13(9)25-26(19,22)23/h7-8,12H,3-6H2,1-2H3,(H2,19,22,23)/t12?,18-/m0/s1

InChI 键

SLZNGBSUYBIGII-ZJFPTPTDSA-N

手性 SMILES

CC1=CC2=C(C=C1OS(=O)(=O)N)OC(=O)C3=C2CC[C@]4(C3CCC4=O)C

规范 SMILES

CC1=CC2=C(C=C1OS(=O)(=O)N)OC(=O)C3=C2CCC4(C3CCC4=O)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。